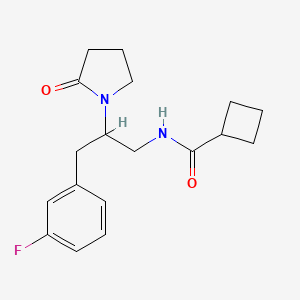![molecular formula C15H18N4 B2354389 2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034552-57-1](/img/structure/B2354389.png)
2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C15H18N4 and its molecular weight is 254.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds, such as 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives, have been reported to exhibit potent inhibitory activity againstreceptor-interacting protein kinase 1 (RIPK1) , which plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
It is suggested that similar compounds can effectively bind to the allosteric pocket of their target proteins, serving as type iii inhibitors . This binding could potentially alter the function of the target protein, leading to changes in cellular processes.
Biochemical Pathways
Given its potential inhibitory activity against ripk1 , it could be inferred that it may affect pathways related to necroptosis. Necroptosis is a form of programmed cell death that is regulated by a complex network of proteins and signaling pathways.
Pharmacokinetics
The compound’s solubility in various organic solvents suggests that it may have good bioavailability.
Result of Action
Similar compounds have been reported to display potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound could potentially inhibit necroptosis, thereby preventing cell death.
Action Environment
As a general precaution, it is recommended to store the compound in a dark place at 2-8℃ .
生化学分析
Biochemical Properties
Similar compounds in the pyrrolo[2,1-c][1,2,4]triazole class have been reported to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death . This suggests that this compound may interact with enzymes and proteins involved in cell death pathways.
Cellular Effects
Given its potential interaction with RIPK1, it may influence cell function by modulating cell death pathways
Molecular Mechanism
Similar compounds have been shown to bind to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding interaction could lead to inhibition of RIPK1, potentially altering gene expression and affecting cell death pathways.
特性
IUPAC Name |
2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-2-5-13-10-18(9-7-12(13)4-1)11-15-17-16-14-6-3-8-19(14)15/h1-2,4-5H,3,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETDDDLJJYQLQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CN3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(phenylthio)acetamide](/img/structure/B2354306.png)

![2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2354309.png)






![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(methylamino)ethanone](/img/structure/B2354321.png)


![(4-Methylthiophen-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2354327.png)

